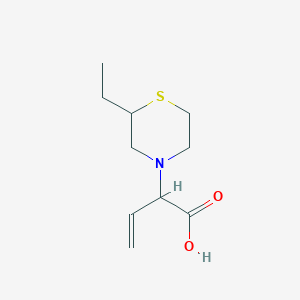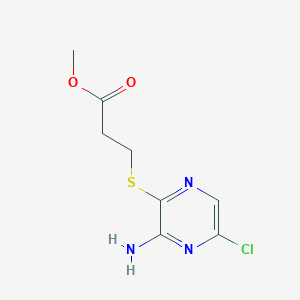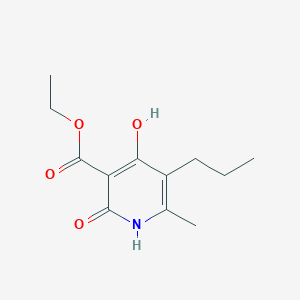
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid is an organic compound that features a morpholine ring substituted with an ethylthio group and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid typically involves the reaction of morpholine derivatives with ethylthio reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The butenoic acid moiety may interact with cellular receptors or enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Crotonic acid: A simple butenoic acid derivative with different substituents.
Isocrotonic acid: Another isomer of butenoic acid with distinct structural features.
3-Butenoic acid: A related compound with a similar backbone but different functional groups.
Uniqueness
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid is unique due to the presence of both the ethylthio group and the morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H17NO2S |
|---|---|
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
2-(2-ethylthiomorpholin-4-yl)but-3-enoic acid |
InChI |
InChI=1S/C10H17NO2S/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13/h4,8-9H,2-3,5-7H2,1H3,(H,12,13) |
Clave InChI |
GCXUWQDTTFEEQE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(CCS1)C(C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)











